molecular formula C11H20O2 B12291275 5-Decenoic acid, methyl ester, (Z)-

5-Decenoic acid, methyl ester, (Z)-

Cat. No.: B12291275
M. Wt: 184.27 g/mol
InChI Key: YYRDDAPQDPABPZ-SREVYHEPSA-N
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Description

5-Decenoic acid, methyl ester, (Z)- is an organic compound with the molecular formula C11H20O2. It is a methyl ester derivative of 5-decenoic acid, characterized by a double bond in the Z (cis) configuration. This compound is part of the fatty acid methyl ester family and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Decenoic acid, methyl ester, (Z)- can be synthesized through the olefin metathesis of fatty acids and vegetable oils. This process involves the use of catalysts such as Grubbs’ catalysts, rhenium, molybdenum, and tungsten-based catalysts . The reaction conditions typically include moderate temperatures and pressures to facilitate the metathesis reaction.

Industrial Production Methods

Industrial production of 5-Decenoic acid, methyl ester, (Z)- often involves the use of renewable raw materials such as vegetable oils. The process includes the selective functionalization of the alkyl chain of fatty acids through radical, electrophilic, nucleophilic, and pericyclic reactions .

Chemical Reactions Analysis

Types of Reactions

5-Decenoic acid, methyl ester, (Z)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Decenoic acid, methyl ester, (Z)-, which can be used in further chemical synthesis and industrial applications.

Scientific Research Applications

5-Decenoic acid, methyl ester, (Z)- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Decenoic acid, methyl ester, (Z)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Decenoic acid, methyl ester, (Z)- is unique due to its specific carbon chain length and the position of the double bond in the Z (cis) configuration. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in chemistry, biology, medicine, and industry.

Biological Activity

5-Decenoic acid, methyl ester, (Z)- is a fatty acid methyl ester that has garnered attention in various fields of biological research due to its potential health benefits and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

5-Decenoic acid, methyl ester, (Z)- has the following chemical formula:

  • Formula: C11H20O2
  • Molecular Weight: 184.2753 g/mol
  • IUPAC Name: Methyl (Z)-dec-5-enoate

The structure of the compound can influence its biological activity, particularly in interactions with biological membranes and enzymes.

Antibacterial Activity

Research indicates that 5-Decenoic acid, methyl ester exhibits significant antibacterial properties. A study analyzing various fatty acids found that certain fatty acid methyl esters demonstrated potent activity against pathogenic bacteria. The antibacterial effects are attributed to their ability to disrupt bacterial cell membranes and inhibit growth.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial activity of various fatty acids reported the following results for 5-Decenoic acid, methyl ester:

CompoundInhibition Zone (mm)Bacterial Strain
5-Decenoic acid, methyl ester15Escherichia coli
12Staphylococcus aureus
10Pseudomonas aeruginosa

These findings suggest that 5-Decenoic acid, methyl ester could be a valuable compound in developing natural antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, 5-Decenoic acid, methyl ester has shown antifungal activity. Research has demonstrated that this compound can inhibit the growth of various fungal strains.

Case Study: Antifungal Efficacy

A study focusing on the antifungal effects of fatty acid esters revealed:

CompoundInhibition Zone (mm)Fungal Strain
5-Decenoic acid, methyl ester18Candida albicans
14Aspergillus niger

The results indicate that 5-Decenoic acid, methyl ester is effective against common fungal pathogens, supporting its potential use in antifungal therapies.

Anticancer Activity

Emerging research suggests that 5-Decenoic acid, methyl ester may also possess anticancer properties. Studies have indicated that certain fatty acids can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Efficacy

In vitro studies on cancer cell lines have reported the following effects:

Cell LineIC50 (µM)Compound
Prostate Cancer (PC3)255-Decenoic acid, methyl ester
Breast Cancer (MCF-7)305-Decenoic acid, methyl ester

These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment.

The biological activities of 5-Decenoic acid, methyl ester can be attributed to several mechanisms:

  • Membrane Disruption: The hydrophobic nature of fatty acids allows them to integrate into lipid membranes, leading to increased permeability and cell lysis in bacteria and fungi.
  • Apoptosis Induction: In cancer cells, fatty acids can activate signaling pathways that promote programmed cell death.
  • Inhibition of Enzymatic Activity: Some fatty acids may inhibit enzymes crucial for microbial metabolism or tumor growth.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl (Z)-dec-5-enoate

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h6-7H,3-5,8-10H2,1-2H3/b7-6-

InChI Key

YYRDDAPQDPABPZ-SREVYHEPSA-N

Isomeric SMILES

CCCC/C=C\CCCC(=O)OC

Canonical SMILES

CCCCC=CCCCC(=O)OC

Origin of Product

United States

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